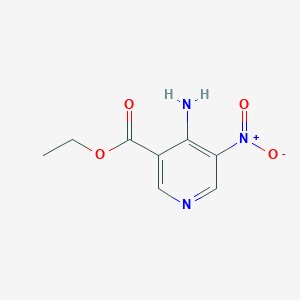

Ethyl 4-amino-5-nitronicotinate

Description

BenchChem offers high-quality Ethyl 4-amino-5-nitronicotinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-amino-5-nitronicotinate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-amino-5-nitropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O4/c1-2-15-8(12)5-3-10-4-6(7(5)9)11(13)14/h3-4H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDAKFKDZAGSFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 4-amino-5-nitronicotinate CAS number

Part 1: Executive Summary

Ethyl 4-amino-5-nitronicotinate (CAS 1203486-62-7 ) is a specialized heterocyclic building block critical to modern medicinal chemistry.[1] It serves as the primary "ortho-nitroaniline" equivalent within the pyridine series, acting as the direct precursor to the imidazo[4,5-c]pyridine scaffold.[1]

This scaffold is a pharmacophore of immense value, serving as the core structure for IRAK4 inhibitors (Interleukin-1 Receptor-Associated Kinase 4), TLR7/8 agonists (Toll-like Receptor modulators), and various kinase inhibitors used in oncology and immunology.[1] Unlike its benzene analog (ethyl 4-amino-3-nitrobenzoate), the pyridine nitrogen in this molecule introduces unique electronic properties—lowering the pKa of the 4-amino group and increasing solubility—while offering a vector for hydrogen bonding in the final drug target.[1]

This guide details the synthesis, reactivity, and application of this core intermediate, moving beyond catalog data to provide actionable experimental logic.

Part 2: Chemical Profile & Identification

| Property | Data |

| Chemical Name | Ethyl 4-amino-5-nitronicotinate |

| IUPAC Name | Ethyl 4-amino-5-nitropyridine-3-carboxylate |

| CAS Number | 1203486-62-7 |

| Molecular Formula | C |

| Molecular Weight | 211.17 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

| Key Functional Groups | Nitro ( |

| Closely Related Analogs | Ethyl 4-amino-6-chloro-5-nitronicotinate (CAS 690635-35-9) Often used when C6-functionalization is required.[1][2] |

Part 3: Synthetic Pathways

The synthesis of Ethyl 4-amino-5-nitronicotinate is not typically achieved by direct nitration of ethyl 4-aminonicotinate due to the deactivating nature of the pyridine ring and potential for N-nitration.[1] The industry-standard route relies on Nucleophilic Aromatic Substitution (S

Core Synthesis Workflow

The most robust pathway begins with Ethyl 4-hydroxynicotinate (or 4-pyridone-3-carboxylate).[1]

-

Nitration: The 4-hydroxy group directs the incoming nitro group to the 5-position (ortho to the hydroxyl).[1]

-

Activation: The hydroxyl group is converted to a leaving group (Chloro) using phosphorus oxychloride (

). -

Amination: The chloro group is displaced by ammonia.

Figure 1: Step-wise synthesis of Ethyl 4-amino-5-nitronicotinate via the S

Detailed Protocol: Step 3 (Amination)

This step is the most critical for yield optimization. The chloro-nitro intermediate is highly reactive.[1]

-

Reagents: Ethyl 4-chloro-5-nitronicotinate (1.0 eq), Ammonia (7M in Methanol or gaseous

), THF (solvent). -

Procedure:

-

Dissolve the chloro-intermediate in THF (5 vol) and cool to 0°C.

-

Slowly add ammonia solution (3.0 eq) or bubble

gas. The reaction is exothermic. -

Mechanistic Note: The 5-nitro group makes the C4 position highly electrophilic, facilitating rapid displacement of the chloride.

-

Monitor by LC-MS.[1][3] The product usually precipitates or can be isolated by evaporation.

-

-

Purification: Recrystallization from Ethanol/Water.

-

Key QC Parameter: Ensure complete removal of ammonium chloride byproducts, which can interfere with subsequent hydrogenation steps.

Part 4: Reactivity & The "Imidazo-Gateway"

The primary utility of CAS 1203486-62-7 is its ability to form the Imidazo[4,5-c]pyridine core.[1] This requires the reduction of the nitro group to a primary amine, generating a vicinal diamine (4,5-diaminopyridine), which then cyclizes with an electrophile.[1]

Reaction Logic: The Cyclization Cascade

-

Reduction:

/Pd-C or Fe/ -

Cyclization: The resulting diamine reacts with:

Figure 2: The "Imidazo-Gateway" transformation. The reduction of the nitro group is the enabling step for constructing the bicyclic drug core.[1]

Part 5: Therapeutic Applications

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in drug discovery.

IRAK4 Inhibitors (Immunology/Oncology)

-

Target: Interleukin-1 Receptor-Associated Kinase 4.[1]

-

Role: The imidazo[4,5-c]pyridine core mimics the adenine ring of ATP, binding to the kinase hinge region.[1]

-

Example Mechanism: The pyridine nitrogen (N5 in the fused system) often accepts a hydrogen bond from the kinase backbone (e.g., Hinge region residues), while the C2 substituent extends into the hydrophobic pocket.

-

Reference: See Patent US20210179615A1 for specific examples of this scaffold in niclosamide analogues and kinase modulation [1].

TLR7/8 Agonists (Antivirals)

-

Target: Toll-like Receptors 7 and 8.[1]

-

Role: While classic agonists like Imiquimod are quinolines, the pyridine analogs (derived from this CAS) offer altered metabolic stability and solubility profiles.

-

Significance: Used in vaccine adjuvants and cancer immunotherapy to stimulate the innate immune system.

Part 6: Safety & Handling

-

Energetic Hazard: As a nitro-pyridine, this compound possesses significant decomposition energy.[1] While generally stable at room temperature, it should not be subjected to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing.

-

Toxicity: Like many aminopyridines, it should be treated as potentially toxic by inhalation and ingestion.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The amino group is susceptible to oxidation over long periods.

References

-

Google Patents. Niclosamide analogues and therapeutic use thereof (US20210179615A1).[4] (2021).[4][5] Describes the use of Ethyl 4-amino-5-nitronicotinate (Int-3) in the synthesis of imidazo[4,5-c]pyridine derivatives.

-

PubChem. Methyl 6-amino-5-nitropyridine-3-carboxylate (Analogous Structure).[1][2] [Link][6]

Sources

- 1. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]

- 2. Methyl 6-amino-5-nitropyridine-3-carboxylate | C7H7N3O4 | CID 13768248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2091416-92-9|Methyl 4-amino-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 4. US20210179615A1 - Niclosamide analogues and therapeutic use thereof - Google Patents [patents.google.com]

- 5. IRAK4 modulators - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Ethyl 4-amino-5-nitronicotinate

CAS: 1203486-62-7 | Molecular Formula: C₈H₉N₃O₄ | M.W.: 211.17 g/mol [1]

Executive Summary

Ethyl 4-amino-5-nitronicotinate is a specialized pyridine intermediate critical to the synthesis of imidazo[4,5-c]pyridine scaffolds. Its structural uniqueness lies in the vicinal arrangement of an amino group (C4), a nitro group (C5), and an ethyl ester (C3). This "push-pull" electronic configuration—featuring a strong electron donor (amino) flanked by two electron-withdrawing groups (nitro and carboxylate)—makes it a highly reactive yet stable precursor for drug discovery, particularly in the development of kinase inhibitors (e.g., IRAK4 modulators) and antiviral agents.

Molecular Identity & Structural Analysis

The molecule is defined by a pyridine ring substituted at the 3, 4, and 5 positions. The interplay between these functional groups dictates its chemical behavior.

| Property | Detail |

| IUPAC Name | Ethyl 4-amino-5-nitropyridine-3-carboxylate |

| CAS Number | 1203486-62-7 |

| SMILES | CCOC(=O)C1=C(N)C(=CN=C1)=O |

| Molecular Weight | 211.17 g/mol |

| Appearance | Yellow to orange crystalline solid or semi-solid |

Electronic "Push-Pull" System

-

C4-Amino Group: Acts as a strong resonance donor (+M effect), increasing electron density at C3 and C5.

-

C5-Nitro Group: A strong electron withdrawer (-M, -I), it activates the C4 position for nucleophilic aromatic substitution (SɴAr) if a leaving group were present, but here it stabilizes the amino group through intramolecular hydrogen bonding.

-

C3-Ester Group: Provides a handle for further derivatization (e.g., hydrolysis to acid, reduction to alcohol) and participates in cyclization reactions.

Physicochemical Profile

| Property | Value / Observation |

| Melting Point | Typically 98–105 °C (Analog dependent; often semi-solid if impure) |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate. Sparingly soluble in water. |

| pKa (Calculated) | ~2.5 (Pyridine nitrogen), significantly lowered by EWGs. |

| LogP | ~1.2 (Moderate lipophilicity) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light. |

Solubility Insight: The presence of the nitro and ester groups disrupts the hydrogen bond donating capacity of the amine to the solvent, making the molecule more lipophilic than 4-aminopyridine. It dissolves readily in polar aprotic solvents required for subsequent cyclization reactions.

Chemical Reactivity & Synthetic Utility

The primary utility of Ethyl 4-amino-5-nitronicotinate is its conversion into the imidazo[4,5-c]pyridine ring system. This bicyclic scaffold is a bioisostere of purine and is privileged in medicinal chemistry.

Reduction to Diamine

The nitro group at C5 is readily reduced to a primary amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants (Fe/NH₄Cl, SnCl₂). This generates Ethyl 4,5-diaminonicotinate , an unstable intermediate that must be used immediately to prevent oxidation.

Cyclization to Imidazo[4,5-c]pyridine

Upon generation of the diamine, reaction with electrophilic carbon sources yields the fused imidazole ring:

-

Triethyl Orthoformate (TEOF): Yields the C2-unsubstituted imidazo[4,5-c]pyridine.

-

Cyanogen Bromide (CNBr): Yields the 2-amino-imidazo[4,5-c]pyridine.

-

Urea/Phosgene: Yields the 2-oxo-imidazo[4,5-c]pyridine.

Synthetic Pathway Visualization

The following diagram illustrates the synthesis of the core and its transformation into the pharmacologically active scaffold.

Figure 1: Synthetic workflow from precursor to imidazo[4,5-c]pyridine scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-amino-5-nitronicotinate

Note: This protocol assumes starting from 4-aminonicotinic acid.[2][3][4]

-

Nitration: Dissolve 4-aminonicotinic acid (1.0 eq) in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.1 eq) dropwise. Stir at 0–10°C for 2h, then warm to 60°C for 4h. Pour onto ice, neutralize to pH 3–4. Filter the yellow precipitate (4-amino-5-nitronicotinic acid).

-

Esterification: Suspend the acid intermediate in absolute ethanol (20 vol). Add conc. H₂SO₄ (2.0 eq) dropwise. Reflux for 12–16 hours.

-

Workup: Concentrate ethanol under reduced pressure. Dilute residue with ice water and neutralize with saturated NaHCO₃ to pH 8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography (Hexane:EtOAc gradient).

Protocol B: Cyclization to Imidazo[4,5-c]pyridine Core

This reaction is typically performed one-pot or via immediate use of the diamine.

-

Reduction: Dissolve Ethyl 4-amino-5-nitronicotinate (1.0 eq) in MeOH. Add 10% Pd/C (10 wt%). Hydrogenate at 30 psi (or H₂ balloon) for 4 hours at RT.

-

Filtration: Filter catalyst through Celite under an inert atmosphere (Argon). Caution: The diamine is oxidation-sensitive.

-

Cyclization: To the filtrate, immediately add Triethyl Orthoformate (TEOF) (5.0 eq) and a catalytic amount of p-TsOH (0.1 eq). Reflux for 4–6 hours.

-

Isolation: Concentrate in vacuo. The residue is typically purified by column chromatography (DCM/MeOH) to yield the imidazo[4,5-c]pyridine derivative.

Safety & Handling (SDS Summary)

-

Hazards: Irritant (Skin, Eye, Respiratory).[5] Potential sensitizer.

-

GHS Signal Word: WARNING

-

H-Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[5] Irrit.).

-

Handling: Use only in a chemical fume hood. Avoid dust formation.[5]

-

Incompatibility: Strong oxidizing agents, strong acids, strong bases.

-

Waste: Dispose of as hazardous organic waste containing nitrogen.

References

-

Synthesis of Niclosamide Analogues. US Patent App. 2021/0179615 A1. (2021).[6][7] Describes the use of Ethyl 4-amino-5-nitronicotinate (Int-3) in the synthesis of imidazo[4,5-c]pyridines.

-

IRAK4 Modulators. PatSnap Patent Database. (2021). Identifies CAS 1203486-62-7 as a key intermediate for kinase inhibitor synthesis.

-

Synthesis of imidazo[4,5-c]pyridines. Journal of Medicinal Chemistry. (1987). Temple et al. Fundamental routes for cyclization of 4,5-diaminopyridines.

-

Triethyl Orthoformate Reactions. Molecules. (2023). Review of one-pot heterocyclizations using TEOF.

-

Ethyl 4-amino-5-nitronicotinate Product Data. BLD Pharm. Catalog entry confirming CAS and structure.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS [chemicalbook.com]

- 3. -China Kouting [koutingchina.com]

- 4. IRAK4 modulators - Eureka | Patsnap [eureka.patsnap.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Ethyl 4-methylnicotinate | C9H11NO2 | CID 409602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20210179615A1 - Niclosamide analogues and therapeutic use thereof - Google Patents [patents.google.com]

Ethyl 4-amino-5-nitronicotinate molecular structure and weight

This is an in-depth technical guide on Ethyl 4-amino-5-nitronicotinate , a critical heterocyclic intermediate used in the synthesis of imidazo[4,5-c]pyridine scaffolds for kinase inhibitors and antiviral therapeutics.[1]

Molecular Architecture, Synthesis, and Medicinal Utility

Executive Summary

Ethyl 4-amino-5-nitronicotinate (CAS: 1203486-62-7) is a highly functionalized pyridine derivative serving as a "linchpin" intermediate in medicinal chemistry.[1][2] Its structural uniqueness lies in the ortho-positioning of the amino (-NH₂) and nitro (-NO₂) groups at positions 4 and 5, respectively.[1] This arrangement is electronically primed for reduction-cyclization sequences, granting researchers rapid access to imidazo[4,5-c]pyridine cores—a privileged scaffold in the design of IRAK4 modulators, EGFR inhibitors, and broad-spectrum antivirals.[1]

This guide details the physicochemical identity, validated synthetic protocols, and downstream applications of this compound, providing a self-contained reference for drug development workflows.

Chemical Identity & Physicochemical Properties[4][5][6][7][8]

Nomenclature and Identifiers

| Property | Data |

| IUPAC Name | Ethyl 4-amino-5-nitropyridine-3-carboxylate |

| Common Name | Ethyl 4-amino-5-nitronicotinate |

| CAS Number | 1203486-62-7 |

| Molecular Formula | C₈H₉N₃O₄ |

| SMILES | CCOC(=O)C1=C(N)C([O-])=CN=C1 |

| InChI Key | KVDAKFKDZAGSFH-UHFFFAOYSA-N |

Molecular Weight & Composition

| Element | Count | Atom Mass | Subtotal | Mass % |

| Carbon | 8 | 12.011 | 96.09 | 45.50% |

| Hydrogen | 9 | 1.008 | 9.07 | 4.30% |

| Nitrogen | 3 | 14.007 | 42.02 | 19.90% |

| Oxygen | 4 | 15.999 | 64.00 | 30.30% |

| Total MW | 211.17 g/mol | 100% |

Structural Analysis

The molecule features a trisubstituted pyridine ring . The electronic environment is dominated by the push-pull effect:[1]

-

Electron Donating (EDG): The 4-amino group donates electron density into the ring via resonance (+M effect).[1]

-

Electron Withdrawing (EWG): The 5-nitro and 3-ethoxycarbonyl groups strongly withdraw density (-M, -I), deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution if leaving groups were present.[1]

-

Intramolecular Bonding: A critical hydrogen bond exists between the 4-amino proton and the carbonyl oxygen of the 3-ester, locking the conformation and influencing solubility.[1]

Figure 1: Functional group topology of Ethyl 4-amino-5-nitronicotinate highlighting the ortho-relationship critical for heterocycle formation.[1]

Validated Synthetic Protocols

The synthesis of Ethyl 4-amino-5-nitronicotinate is typically achieved via Nucleophilic Aromatic Substitution (SₙAr) on a halogenated precursor or Direct Nitration of the amino-ester.[1] The SₙAr route is preferred in industrial settings for its regioselectivity.

Protocol A: SₙAr Displacement (High Purity Route)

Precursor: Ethyl 4-chloro-3-nitro-5-carboxylate (Note: Numbering changes based on priority, equivalent to Ethyl 4-chloro-5-nitronicotinate).[1]

-

Reagents: Ethyl 4-chloro-5-nitronicotinate, Ammonia (NH₃) in Methanol or THF.

-

Conditions: 0°C to Room Temperature (RT), 2–4 hours.

-

Mechanism: The 5-nitro group activates the 4-position, making the chloride an excellent leaving group.[1]

-

Procedure:

-

Dissolve 1.0 eq of Ethyl 4-chloro-5-nitronicotinate in dry THF.

-

Sparge with anhydrous NH₃ gas or add 2.0 eq of 7N NH₃ in MeOH dropwise at 0°C.

-

Stir at RT.[3][4] Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of starting material.

-

Workup: Concentrate in vacuo. Resuspend in water to dissolve ammonium chloride salts. Filter the yellow precipitate.

-

Yield: Typically 85–95%.

-

Protocol B: Direct Nitration (Alternative)

Precursor: Ethyl 4-aminonicotinate.[1][4][5]

-

Reagents: HNO₃ (fuming), H₂SO₄.

-

Challenge: The pyridine ring is deactivated. However, the amino group activates the ortho (position 5) and para (position 2) sites. Position 3 is blocked. Position 5 is favored due to steric steering away from the bulky ester at position 3, though mixtures may occur.

Application in Drug Development: The Imidazo[4,5-c]pyridine Pathway[1]

The primary utility of this compound is its conversion into imidazo[4,5-c]pyridines . This scaffold mimics the purine ring system (isostere), allowing it to bind ATP-binding pockets in kinases.

Workflow: Synthesis of Kinase Inhibitor Scaffolds

The transformation involves two key steps: Reduction and Cyclization .

Step 1: Reduction to Diamine

The nitro group is reduced to an amine to generate the vicinal diamine (Ethyl 4,5-diaminonicotinate).

-

Catalyst: 10% Pd/C or Raney Nickel.

-

Solvent: MeOH/THF.

-

Atmosphere: H₂ (1–3 atm).

-

Observation: Color change from yellow (nitro) to colorless/pale brown (amine).

Step 2: Cyclization

The diamine reacts with a one-carbon electrophile (e.g., Formic acid, Triethyl orthoformate, or Urea) to close the imidazole ring.

Figure 2: Synthetic workflow converting the nitro-amino precursor into the bioactive imidazopyridine core.

Case Study: IRAK4 and EGFR Inhibitors

Recent patents (e.g., US20210179615A1) utilize this pathway to synthesize Niclosamide analogues and IRAK4 inhibitors . The ethyl ester at position 7 (of the resulting imidazopyridine) is often hydrolyzed to the acid and coupled with amines to create a diversity library for Structure-Activity Relationship (SAR) studies.

Safety & Handling (GHS Standards)

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The amine is oxidation-sensitive over long periods; protect from light.[1]

References

-

BenchChem. (2024). Ethyl 4-amino-5-nitronicotinate Product Data and Applications. Retrieved from [1]

-

Google Patents. (2021).[4] US20210179615A1 - Niclosamide analogues and therapeutic use thereof.[1][4] Retrieved from

-

ChemicalBook. (2024). Ethyl 4-amino-5-nitronicotinate CAS 1203486-62-7 Properties. Retrieved from [1]

-

National Institutes of Health (NIH). (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. PubMed Central. Retrieved from [1]

Sources

- 1. CAS [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20210179615A1 - Niclosamide analogues and therapeutic use thereof - Google Patents [patents.google.com]

- 5. guidechem.com [guidechem.com]

Strategic Utilization of Ethyl 4-amino-5-nitronicotinate in Heterocyclic Scaffold Design

The following technical guide details the research applications and synthetic utility of Ethyl 4-amino-5-nitronicotinate , a critical heterocyclic building block.

Executive Summary

Ethyl 4-amino-5-nitronicotinate (CAS: 1203486-62-7) serves as a "linchpin" intermediate in medicinal chemistry, primarily utilized for the divergent synthesis of fused bicyclic nitrogen systems.[1] Its structural architecture—characterized by an electron-deficient pyridine core decorated with vicinal amino, nitro, and ester functionalities—enables rapid access to two privileged pharmacophores: Imidazo[4,5-c]pyridines and Pyrido[4,3-d]pyrimidines .

This guide outlines the mechanistic pathways for transforming this scaffold into bioactive agents targeting kinase signaling (JAK1, B-Raf), viral replication, and neoplastic cell division.

Chemical Profile & Reactivity Logic

The utility of Ethyl 4-amino-5-nitronicotinate stems from its dense functionalization pattern. The pyridine ring is highly electron-deficient due to the cumulative withdrawing effects of the ring nitrogen, the 5-nitro group, and the 3-ethyl ester.

Structural Analysis[3][4][5][6][7]

-

C3-Ethyl Ester: Acts as an electrophilic "anchor" for cyclization with the C4-amine to form pyrimidine rings.

-

C4-Amino Group: Provides the nucleophilic nitrogen essential for heterocyclization.

-

C5-Nitro Group: A latent amino equivalent. Upon reduction, it generates a vicinal diamine (4,5-diaminopyridine), the precursor for imidazole fusion.

Reactivity Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this single core.

Figure 1: Divergent synthesis map showing the two primary scaffold transformations.

Core Application: Synthesis of Imidazo[4,5-c]pyridines

The most high-value application of this compound is the synthesis of Imidazo[4,5-c]pyridines , which act as 3-deazapurine isosteres . These scaffolds are critical in designing kinase inhibitors and Toll-like receptor (TLR) agonists.

Mechanism & Protocol

The transformation requires the reduction of the nitro group followed by imidazole ring closure.

Step 1: Chemoselective Reduction

The nitro group at C5 is reduced to an amine. Iron (Fe) in acetic acid is preferred over catalytic hydrogenation (H2/Pd) if halogen substituents (e.g., Cl at C6) are present to avoid dehalogenation.

-

Reagents: Iron powder (5 eq), Acetic acid (solvent/proton source), Ethanol.

-

Conditions: Reflux, 2–4 hours.

-

Yield: Typically 75–85%.

-

Product: Ethyl 4,5-diaminonicotinate.

Step 2: Imidazole Cyclization

The resulting diamine reacts with a one-carbon donor.

-

Reagents: Triethyl orthoformate (TEOF) and catalytic p-TsOH, or Formic acid.

-

Conditions: Reflux, 3–6 hours.

-

Outcome: Formation of the imidazole ring fused at the C4-C5 bond.

Therapeutic Relevance[5][8][9]

-

Kinase Inhibition: Derivatives of this scaffold have shown potency against JAK1 and B-Raf kinases, disrupting signaling pathways in melanoma and colorectal cancer.

-

Antiviral Activity: As purine mimics, these compounds inhibit viral polymerase enzymes or modulate the immune response via TLR7/8 activation (similar to Imiquimod).

Secondary Application: Synthesis of Pyrido[4,3-d]pyrimidines

By exploiting the C3-ester and C4-amine, researchers can construct the Pyrido[4,3-d]pyrimidine system. This scaffold is structurally homologous to Quinazoline (e.g., Gefitinib, Erlotinib) and is extensively researched for EGFR inhibition.

Experimental Workflow

-

Reagent: Formamide (excess) or Formamidine acetate.

-

Conditions: 160–180°C (neat) or reflux in DMF.

-

Mechanism: The amino group attacks the formamide, followed by intramolecular cyclization onto the ester carbonyl.

-

Note: The 5-nitro group often remains intact during this cyclization, providing a handle for further functionalization (e.g., reduction to an amine for solubility enhancement or subsequent derivatization).

Quantitative Data Summary: Scaffold Comparison

| Feature | Imidazo[4,5-c]pyridine | Pyrido[4,3-d]pyrimidine |

| Precursor Requirement | Requires Nitro Reduction (4,5-diamine) | Uses Ester + Amine directly |

| Ring Fusion Site | C4 — C5 | C3 — C4 |

| Biological Isostere | Purine (Adenine/Guanine) | Quinazoline / Pteridine |

| Primary Target | JAK, B-Raf, TLR7/8 | EGFR, DHFR |

| Solubility Profile | Moderate (Amphoteric) | Low (Lipophilic) |

Advanced Functionalization: The "Sandmeyer" Gateway

For drug candidates requiring halogen handles (for Suzuki/Buchwald couplings), the amino group of the reduced intermediate (Ethyl 4,5-diaminonicotinate) can be manipulated.

-

Diazotization: Treatment with NaNO2/HCl generates the diazonium salt.

-

Substitution: Reaction with CuCl or CuBr yields the 4-chloro-5-amino or 4-amino-5-chloro derivatives (depending on protection strategies), allowing for late-stage diversification.

Workflow Visualization

Figure 2: Conversion of the diamine intermediate into a cross-coupling partner.

References

-

National Center for Biotechnology Information (NCBI). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubChem/PubMed. Available at: [Link]

-

Royal Society of Chemistry (RSC). Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents. New Journal of Chemistry. Available at: [Link]

-

MDPI. Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules.[1][5][6][7][8][9][10][11][12][13] Available at: [Link]

-

ScienceDirect. Design, synthesis and anti-tumor activity studies of novel pyrido[3,4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

- 1. -China Kouting [koutingchina.com]

- 2. 690635-35-9|Ethyl 4-amino-6-chloro-5-nitronicotinate|BLD Pharm [bldpharm.com]

- 3. US20210179615A1 - Niclosamide analogues and therapeutic use thereof - Google Patents [patents.google.com]

- 4. CAS:90765-07-4, Ethyl 6-amino-5-nitronicotinate-毕得医药 [bidepharm.com]

- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. bib.irb.hr:8443 [bib.irb.hr:8443]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. Ethyl 2-[(E)-4-(dimethylamino)benzylidenehydrazino]-5-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. chemscene.com [chemscene.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Monograph: Ethyl 4-amino-5-nitronicotinate and its Derivatives

Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Scaffold Advantage

Ethyl 4-amino-5-nitronicotinate (Ewr-4A5N) represents a critical "privileged structure" in modern medicinal chemistry. Its value lies not merely in its inherent biological activity, but in its role as a high-fidelity precursor to imidazo[4,5-c]pyridines —a fused heterocyclic system isosteric with purines.

This scaffold serves as a gateway to ATP-competitive kinase inhibitors, Toll-like receptor (TLR) agonists, and antiviral agents. For the drug developer, the 4-amino-5-nitro substitution pattern provides a pre-installed "ortho-diamine equivalent" (upon reduction), allowing for rapid, diversity-oriented synthesis of fused heterocycles.

Chemical Synthesis & Production

Retrosynthetic Logic

The synthesis of ethyl 4-amino-5-nitronicotinate is governed by the principles of Nucleophilic Aromatic Substitution (

Core Synthesis Protocol

Objective: Synthesis of Ethyl 4-amino-5-nitronicotinate from Ethyl 4-chloro-3-nitropyridine-5-carboxylate (Ethyl 4-chloro-5-nitronicotinate).

Reaction Scheme:

Detailed Methodology:

-

Reagent Preparation: Dissolve 10.0 mmol of ethyl 4-chloro-5-nitronicotinate in 50 mL of anhydrous ethanol. Ensure the starting material is fully solubilized; mild heating (30°C) may be required.

-

Nucleophile Addition: Cool the solution to 0°C using an ice bath to control the exotherm. Slowly bubble anhydrous ammonia gas through the solution for 30 minutes, or add 2.5 equivalents of 7N ammonia in methanol dropwise.

-

Critical Control Point: Monitor internal temperature.[1] Exceeding 10°C during addition may lead to ester hydrolysis or amide formation at the C3 position.

-

-

Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

-

Validation: Monitor by TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane). The starting material (

) should disappear, replaced by a lower

-

-

Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess ammonia. Resuspend the residue in 50 mL ice-cold water.

-

Purification: The product typically precipitates as a yellow solid. Filter the solid, wash with cold water (

) and cold diethyl ether (

Yield Expectation: 85–92%

Synthesis Visualization

Figure 1: Synthetic route to the target scaffold. The SNAr step is the critical yield-determining phase.

Derivatization: The Imidazo[4,5-c]pyridine Pathway

The primary utility of this scaffold is the generation of imidazo[4,5-c]pyridines . This requires a two-step sequence: reduction of the nitro group followed by cyclocondensation.

Step 1: Nitro Reduction

-

Reagents:

(balloon) / 10% Pd-C OR Iron powder / -

Protocol Note: Catalytic hydrogenation is cleaner, but if the molecule contains halogens (e.g., Cl, Br) elsewhere, use Fe/

to prevent dehalogenation. -

Product: Ethyl 4,5-diaminonicotinate. This intermediate is oxidation-sensitive and should be used immediately.

Step 2: Cyclization

The choice of cyclization reagent dictates the substituent at the C-2 position of the imidazo[4,5-c]pyridine core.

| Reagent | C-2 Substituent | Application |

| Triethyl Orthoformate | Hydrogen ( | General kinase scaffold |

| Triethyl Orthoacetate | Methyl ( | Steric tuning |

| Cyanogen Bromide | Amine ( | Solubility/H-bonding |

| Carbonyldiimidazole (CDI) | Ketone ( | H-bond acceptor/donor |

| Carbon Disulfide ( | Thione ( | Bioisostere for carbonyl |

Cyclization Workflow Diagram

Figure 2: Divergent synthesis of fused heterocyclic cores from the diamine intermediate.

Therapeutic Applications & Biological Activity

The derivatives of ethyl 4-amino-5-nitronicotinate occupy a chemical space that overlaps significantly with ATP (adenosine triphosphate). Consequently, they are privileged scaffolds for enzymes that bind ATP.

Key Biological Targets

-

Aurora Kinases (A & B): Imidazo[4,5-c]pyridines substituted at the C-2 position have shown nanomolar potency against Aurora kinases, which are critical regulators of mitosis. Inhibition leads to mitotic arrest and apoptosis in cancer cells (e.g., HCT-116, HeLa).

-

Src Family Kinases (SFKs): Derivatives have been identified as inhibitors of Src and Fyn kinases, relevant in glioblastoma multiforme (GBM) treatment.[2] The nitrogen at position 3 of the pyridine ring mimics the N-7 of adenine, forming key hydrogen bonds in the kinase hinge region.

-

Mycobacterium tuberculosis: Certain amide/urea derivatives of the imidazo[4,5-c]pyridine core exhibit antitubercular activity, likely through disruption of cell wall synthesis or respiratory pathways.

Structure-Activity Relationship (SAR) Map

Figure 3: SAR map highlighting the functional regions of the derived scaffold.

References

-

Synthesis of Imidazo[4,5-c]pyridines: Temple, C., et al. "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 1987. Link

-

Kinase Inhibition (Aurora): Bavetsias, V., et al. "Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases." Journal of Medicinal Chemistry, 2010. Link (Note: Discusses the isomeric [4,5-b] system, relevant for comparative SAR).

-

Src Family Kinase Inhibitors: Wang, Y., et al. "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[3] Link

-

Antimycobacterial Activity: Desai, N.C., et al. "Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents." New Journal of Chemistry, 2016. Link

-

General Scaffold Review: "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules, 2017.[4] Link

Sources

- 1. Methyl-6-chloro-5-nitronicotinate synthesis - chemicalbook [chemicalbook.com]

- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 4-amino-6-chloro-5-fluoronicotinate | C8H8ClFN2O2 | CID 154644444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Ethyl 4-amino-5-nitronicotinate in Synthetic Reaction Mixtures

Abstract & Introduction

Ethyl 4-amino-5-nitronicotinate is a key intermediate in the synthesis of various pharmacologically active compounds. Accurate and precise quantification of this analyte directly within a complex reaction mixture is paramount for effective process monitoring, yield optimization, and impurity profiling. The presence of starting materials, by-products, and catalysts necessitates analytical methods that are not only sensitive but also highly selective.

This application note provides a comprehensive guide with detailed protocols for two robust, validated analytical methods for the quantification of Ethyl 4-amino-5-nitronicotinate:

-

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , a widely accessible and reliable technique for routine analysis.

-

Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) , an orthogonal method offering superior sensitivity and specificity for trace-level quantification and confirmation in complex matrices.

The protocols herein are designed to be self-validating systems, incorporating system suitability tests and adhering to international validation standards to ensure data integrity and trustworthiness.[1][2]

Principles of Analysis

HPLC-UV: Reversed-Phase Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of pharmaceutical analysis.[3] The separation principle relies on the partitioning of the analyte between a non-polar stationary phase (typically octadecyl-silica, C18) and a polar mobile phase. Ethyl 4-amino-5-nitronicotinate, being a moderately polar molecule, will have a specific retention time based on its affinity for the C18 column. Components in the reaction mixture with different polarities will elute at different times, enabling separation.

The causality for choosing this method lies in its robustness and the chromophoric nature of the analyte. The nitro and aromatic functionalities within the molecule result in strong UV absorbance, allowing for sensitive detection with a standard photodiode array (PDA) or variable wavelength (VWD) detector.

UPLC-MS/MS: Enhanced Specificity and Sensitivity

For reaction mixtures where co-eluting impurities may interfere with UV detection, or when very low-level quantification is required, UPLC-MS/MS is the authoritative choice. UPLC systems use smaller particle size columns (<2 µm) to achieve faster separations and higher resolution than traditional HPLC.[4]

The true power of this method comes from the tandem mass spectrometer. The analyte is first ionized, typically using Electrospray Ionization (ESI). The resulting precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective and sensitive, effectively filtering out all chemical noise from the matrix and ensuring that the signal is unequivocally from the target analyte.[5][6]

Method 1: Quantification by HPLC-UV

This protocol provides a validated method for the routine quantification of Ethyl 4-amino-5-nitronicotinate.

Experimental Workflow: HPLC-UV

Caption: Workflow for HPLC-UV analysis.

Reagents and Materials

-

Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm).

-

Reagents: Formic Acid (ACS Grade), Ethyl 4-amino-5-nitronicotinate reference standard (>99% purity).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Filters: 0.45 µm PTFE syringe filters.

Instrumentation

-

HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and UV/PDA detector.

-

Analytical balance.

-

Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Step-by-Step Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Filter and degas both mobile phases before use. The acidic modifier is crucial for ensuring good peak shape for the amine-containing analyte.

-

-

Standard Preparation:

-

Stock Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN/Water.

-

Calibration Standards: Perform serial dilutions from the stock solution to prepare at least five calibration standards ranging from 1.0 µg/mL to 100 µg/mL.

-

-

Sample Preparation:

-

The goal of sample preparation is to ensure the sample is clean and the analyte concentration falls within the calibration range.[7][8][9]

-

Accurately pipette 100 µL of the reaction mixture into a 10 mL volumetric flask.

-

Dilute to volume with 50:50 ACN/Water. This initial 1:100 dilution mitigates matrix effects. Further dilutions may be necessary.

-

Vortex for 30 seconds.

-

Filter the diluted sample through a 0.45 µm PTFE syringe filter directly into an HPLC vial.[10][11]

-

-

Chromatographic Conditions:

| Parameter | Value | Causality/Justification |

| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for retaining moderately polar compounds.[12] |

| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | Provides good peak shape and resolution. |

| Gradient | 0-15 min: 20% to 80% B15-17 min: 80% B17-18 min: 80% to 20% B18-25 min: 20% B | A gradient is essential for eluting all components of a complex reaction mixture and cleaning the column. |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |

| Column Temp. | 35 °C | Ensures reproducible retention times. |

| Injection Vol. | 10 µL | Balances sensitivity with potential for peak overload. |

| Detection | UV at 340 nm | Aromatic nitro-compounds typically have strong absorbance maxima in this region. A full scan (200-400 nm) should be run initially to confirm λmax. |

-

Analysis Sequence:

-

Perform a blank injection (diluent).

-

Inject the system suitability standard (a mid-range concentration standard) six times. The %RSD of the peak area should be ≤ 2.0%.[1]

-

Inject the calibration standards from lowest to highest concentration.

-

Inject the prepared reaction mixture samples.

-

-

Data Analysis:

-

Identify the Ethyl 4-amino-5-nitronicotinate peak in the sample chromatograms by comparing its retention time to that of the standards.

-

Generate a linear regression calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

-

Calculate the concentration of the analyte in the prepared sample using the curve, then apply the dilution factor to determine the original concentration in the reaction mixture.

-

Method 2: Quantification by UPLC-MS/MS

This orthogonal method provides confirmatory analysis with enhanced sensitivity, ideal for complex matrices or regulatory submissions.

Experimental Workflow: UPLC-MS/MS

Caption: Workflow for UPLC-MS/MS analysis.

Reagents and Materials

-

Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade).

-

Reagents: Formic Acid (LC-MS Grade), Ethyl 4-amino-5-nitronicotinate reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), if available.

-

Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

Instrumentation

-

UPLC system coupled to a triple quadrupole (QqQ) mass spectrometer with an Electrospray Ionization (ESI) source.

Step-by-Step Protocol

-

Mobile Phase and Standard Preparation: As per Method 1, but using LC-MS grade solvents. The concentration range for standards may be lowered significantly (e.g., 0.1 ng/mL to 100 ng/mL) due to the higher sensitivity of the MS detector.

-

Sample Preparation:

-

Perform a more substantial initial dilution (e.g., 1:1000) of the reaction mixture using the initial mobile phase composition to minimize matrix effects and avoid detector saturation.

-

If an internal standard is used, spike it into all standards and samples at a consistent concentration.

-

Filter through a 0.22 µm syringe filter.[13]

-

-

UPLC-MS/MS Conditions:

-

Analyte Information: Ethyl 4-amino-5-nitronicotinate (C₈H₉N₃O₄), Monoisotopic Mass: 211.0593 Da.

-

The following are typical starting conditions and must be optimized by infusing the analyte to determine the optimal precursor/product ion pairs and collision energies.

Table 1: UPLC Conditions

Parameter Value Column C18, 2.1 x 50 mm, 1.7 µm Mobile Phase A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN Gradient 0-3 min: 5% to 95% B3-4 min: 95% B4-4.1 min: 95% to 5% B4.1-5 min: 5% B Flow Rate 0.4 mL/min Column Temp. 40 °C | Injection Vol. | 2 µL |

Table 2: Mass Spectrometer Conditions (ESI+)

Parameter Value Ionization Mode ESI Positive Capillary Voltage 3.5 kV Source Temp. 150 °C Desolvation Temp. 400 °C MRM Transition (Quantifier) m/z 212.1 → 166.1 MRM Transition (Qualifier) m/z 212.1 → 138.1 | Collision Energy | Optimize experimentally |

Causality: The precursor ion is the protonated molecule [M+H]⁺. The quantifier transition (212.1 → 166.1) likely corresponds to the loss of ethanol (-46 Da). The qualifier transition provides a second layer of confirmation for analyte identity.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

-

Calculate the concentration in the samples using this curve and the appropriate dilution factor.

-

Method Validation Summary

All analytical methods for pharmaceutical applications must be validated to ensure they are fit for purpose.[14][15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][16]

Table 3: Validation Parameters and Typical Acceptance Criteria

| Parameter | Purpose | Acceptance Criteria |

| Specificity | To ensure the signal is only from the analyte. | Peak purity analysis (PDA), no interfering peaks at the analyte's retention time in blank/placebo. For MS, qualifier ion ratio is consistent. |

| Linearity | To demonstrate a proportional response to concentration. | R² ≥ 0.999 over the specified range. |

| Range | The interval of reliable quantification. | Typically 80-120% of the target concentration.[16] |

| Accuracy | Closeness of the measured value to the true value. | 98.0% - 102.0% recovery for spiked samples at three levels (e.g., 80%, 100%, 120%).[2] |

| Precision | Agreement between repeated measurements. | Repeatability (Intra-day): %RSD ≤ 2.0%Intermediate (Inter-day): %RSD ≤ 2.0% |

| LOD/LOQ | The lowest concentration that can be detected/quantified. | LOD: S/N ratio of 3:1LOQ: S/N ratio of 10:1.[17] |

| Robustness | Resilience to small, deliberate changes in method parameters. | No significant impact on results when varying parameters like mobile phase pH (±0.2), column temp (±5°C), flow rate (±10%).[16] |

Troubleshooting

Table 4: Common HPLC/UPLC Issues and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing | Secondary interactions with column silanols; column overload; extra-column dead volume. | Ensure mobile phase pH is appropriate; reduce injection concentration; check and tighten all fittings. |

| Poor Resolution | Inappropriate mobile phase; column degradation. | Optimize gradient slope; replace column. |

| Ghost Peaks | Carryover from previous injection; contaminated mobile phase. | Implement a robust needle wash; prepare fresh mobile phase. |

| Baseline Noise (UV) | Air bubbles in flow cell; failing lamp. | Degas mobile phase thoroughly; replace detector lamp. |

| Low MS Signal | Ion suppression from matrix; incorrect source parameters. | Dilute sample further; optimize ESI source parameters (voltages, gas flows, temperatures). |

Conclusion

This application note details two robust and reliable methods for the quantitative determination of Ethyl 4-amino-5-nitronicotinate in a reaction mixture. The HPLC-UV method is well-suited for routine process control due to its accessibility and reliability. The UPLC-MS/MS method provides an orthogonal, high-sensitivity, and high-specificity alternative for trace-level analysis, impurity investigation, or when facing complex matrices. The successful implementation of these protocols, supported by a rigorous validation strategy according to ICH guidelines, will ensure the generation of accurate and defensible analytical data critical to drug development and manufacturing.

References

- AMSbiopharma. (2025, July 22).

- ResearchGate. (2025, November 18). A Review on Analytical Method Validation as Per ICH Guidelines and Protocols.

- IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)

- Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.

- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.

- Organomation.

- Nacalai Tesque.

- Polymer Chemistry Characterization Lab.

- Lab Manager. (2025, November 27).

- ICH. (2023, November 30).

- Benchchem.

- Shimadzu.

- Restek. (2025, January 1). HPLC Stationary Phases to Have in Your Toxicology Toolbox.

- Thermo Fisher Scientific. Simultaneous UHPLC/MS Analyses of Explosive Compounds.

- MOC. (2024). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique.

- Semantic Scholar. (2018, May 2). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis.

- Creative Proteomics. Amino Acid Analysis Methods.

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. lcms.cz [lcms.cz]

- 5. shimadzu.com [shimadzu.com]

- 6. Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS [biblioteca.iqs.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. greyhoundchrom.com [greyhoundchrom.com]

- 9. organomation.com [organomation.com]

- 10. nacalai.com [nacalai.com]

- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. HPLC Stationary Phases to Have in Your Toxicology Toolbox [discover.restek.com]

- 13. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 14. intuitionlabs.ai [intuitionlabs.ai]

- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 16. database.ich.org [database.ich.org]

- 17. moca.net.ua [moca.net.ua]

role of Ethyl 4-amino-5-nitronicotinate in the synthesis of pharmaceutical intermediates

Application Note: High-Fidelity Synthesis of Imidazo[4,5-c]pyridine Scaffolds

Executive Summary

Ethyl 4-amino-5-nitronicotinate (and its halogenated analogs, such as the 6-chloro derivative) serves as a critical "linchpin" intermediate in the synthesis of imidazo[4,5-c]pyridines . This fused heterocyclic system is a bioisostere of the purine nucleus (specifically 3-deazapurine), making it a privileged scaffold in the development of kinase inhibitors, adenosine receptor antagonists, and immunomodulators (e.g., Toll-like receptor agonists).

This guide details the chemical utility of this precursor, focusing on the reductive cyclization workflow. We provide a validated protocol for converting the nitro-pyridine core into the imidazo[4,5-c]pyridine pharmacophore, addressing common regioselectivity and solubility challenges encountered during scale-up.

Chemistry & Mechanism: The "Ortho-Diamine" Strategy

The value of Ethyl 4-amino-5-nitronicotinate lies in its substitution pattern. The ortho relationship between the amino group (C4) and the nitro group (C5) provides a direct synthetic handle for constructing a second nitrogen-containing ring.

Mechanistic Pathway

-

Nitro Reduction: The C5-nitro group is reduced to a primary amine, generating a vicinal diamine (3,4-diaminopyridine motif). This step must be chemically selective to avoid reducing the ester at C3 or hydrogenolysing halogens (if present at C6).

-

Imidazolyzation (Cyclization): The resulting diamine condenses with a one-carbon electrophile (e.g., triethyl orthoformate, formic acid, or carbonyldiimidazole).

-

Tautomeric Equilibrium: The resulting imidazo[4,5-c]pyridine system exists in tautomeric equilibrium, often requiring careful alkylation conditions to secure specific N1 or N3 isomers.

Structural Significance in Drug Design

-

Purine Mimicry: The resulting scaffold mimics the adenine core of ATP, allowing it to bind to the ATP-binding pocket of kinases (e.g., Tpl2, JAK).

-

Solubility Modulation: The ethyl ester group provides a lipophilic handle for purification but can be hydrolyzed to the carboxylic acid for water solubility or amidated to tune potency.

Validated Experimental Protocol

Target Synthesis: Preparation of Ethyl 1H-imidazo[4,5-c]pyridine-7-carboxylate (Generic Structure) Starting Material: Ethyl 4-amino-5-nitronicotinate (CAS: 100135-57-3 or analog)

Phase A: Selective Reduction of the Nitro Group

Context: While catalytic hydrogenation is standard, iron-mediated reduction is often preferred for halogenated analogs to prevent dehalogenation.

Reagents:

-

Ethyl 4-amino-5-nitronicotinate (10.0 g, 1.0 equiv)

-

Iron powder (325 mesh, 5.0 equiv)

-

Ammonium chloride (NH₄Cl, 5.0 equiv)

-

Solvent: Ethanol/Water (4:1 ratio, 100 mL)

Procedure:

-

Setup: Charge a 500 mL 3-neck round-bottom flask with the starting material and Ethanol/Water solvent mixture.

-

Activation: Add NH₄Cl and heat the suspension to 60°C.

-

Reduction: Add Iron powder portion-wise over 30 minutes to control the exotherm. ( Critical: Vigorous stirring is required to prevent the iron from clumping).

-

Reflux: Heat to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The yellow nitro spot should disappear, replaced by a polar, fluorescent amine spot.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (50 mL).

-

Isolation: Concentrate the filtrate in vacuo to roughly 20 mL, then dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield the Ethyl 4,5-diaminonicotinate intermediate.

-

Checkpoint: The intermediate is oxidation-sensitive (turns brown in air). Proceed immediately to Phase B or store under Argon at -20°C.

-

Phase B: Cyclization to Imidazo[4,5-c]pyridine

Context: Triethyl orthoformate (TEOF) acts as both the solvent and the C1 source.

Reagents:

-

Ethyl 4,5-diaminonicotinate (Intermediate from Phase A)

-

Triethyl orthoformate (TEOF, 10-15 mL per gram of substrate)

-

p-Toluenesulfonic acid (p-TsOH, 5 mol% - Catalyst)

Procedure:

-

Condensation: Suspend the diamine intermediate in TEOF. Add the p-TsOH catalyst.

-

Reaction: Heat to reflux (146°C) for 4–6 hours. A distillation head can be used to remove the ethanol byproduct, driving the equilibrium forward.

-

Precipitation: Cool the reaction mixture to 0°C. The product often precipitates as a solid.

-

Purification: Filter the solid and wash with cold diethyl ether. If no precipitate forms, concentrate to dryness and recrystallize from Ethanol/Heptane.

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation from the nitro-pyridine precursor to the fused imidazole system, highlighting the critical branching points for drug discovery.

Caption: Figure 1. Synthetic workflow converting Ethyl 4-amino-5-nitronicotinate into the biologically active imidazo[4,5-c]pyridine scaffold.

Troubleshooting & Optimization (Expert Insights)

| Issue | Root Cause | Corrective Action |

| Low Yield in Phase A | Incomplete reduction or product oxidation. | Use fresh Iron powder. Perform workup under inert atmosphere (N₂/Ar). Add a trace of acetic acid to accelerate the Fe reduction. |

| Dehalogenation | If using 6-chloro analog, Pd/C removes the Cl. | STOP using Catalytic Hydrogenation. Switch to Fe/NH₄Cl or SnCl₂/HCl which are chemoselective for nitro groups over aryl halides. |

| Incomplete Cyclization | Water in the system or ethanol inhibition. | Use anhydrous TEOF. Equip the flask with a Dean-Stark trap or distillation head to remove ethanol as it forms. |

| Regioisomer Mixtures | Alkylation of the scaffold yields N1/N3 mix. | Use steric bulk to direct alkylation. N1 alkylation is often favored by using NaH in DMF, while neutral conditions may favor N3. |

Safety & Handling

-

Nitro Compounds: Potentially explosive if heated dry. Do not distill the starting material to dryness at high temperatures.

-

Iron Waste: The iron sludge from Phase A is pyrophoric when dry. Keep wet with water and dispose of in a dedicated metal waste container.

-

Triethyl Orthoformate: Flammable liquid. Use in a well-ventilated fume hood.

References

-

Synthesis of Imidazo[4,5-c]pyridines (Antimitotic Agents)

-

Reduction Protocols (Chemoselective Nitro Reduction)

-

Banik, B. K., et al. "Indium/Ammonium Chloride-Mediated Selective Reduction of Aromatic Nitro Compounds."[2] Organic Syntheses, 2005.

-

-

3-Deazaguanine Synthesis (Nucleoside Analogs)

-

Cook, P. D., et al. "Synthesis of 3-deazaguanine... by a novel ring closure of imidazole precursors." Journal of the American Chemical Society, 1976.[3]

-

-

Imidazo[4,5-b]pyridine Scaffolds (Related Chemistry)

-

Dubina, T. F., et al. "Synthesis and reactions of novel imidazo[4,5-b]pyridine building blocks."[4] ResearchGate, 2024.

-

Sources

- 1. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of 3-deazaguanine, 3-deazaguanosine, and 3-deazaguanylic acid by a novel ring closure of imidazole precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Note: Ethyl 4-amino-5-nitronicotinate as a Core Scaffold for Imidazo[4,5-c]pyridine-Based Novel Materials and Therapeutics

Executive Summary & Structural Rationale

Ethyl 4-amino-5-nitronicotinate is a highly functionalized pyridine derivative that serves as a critical building block in both advanced materials science and targeted drug discovery. Its unique structural topology—featuring an electron-withdrawing ethyl ester at C3, a primary amine at C4, and a nitro group at C5—primes the molecule for regioselective transformations.

The ortho-relationship of the amine and nitro groups is the strategic key to its utility. Upon catalytic reduction, it yields an ortho-diamine (ethyl 4,5-diaminonicotinate), which is the obligate precursor for synthesizing imidazo[4,5-c]pyridines [1]. This fused bicyclic system is a privileged scaffold:

-

In Materials Science: The imidazo[4,5-c]pyridine core acts as a rigid, multidentate ligand. The nitrogen atoms in both the pyridine and imidazole rings possess lone pairs capable of chelating transition metals (e.g., Zn²⁺, Cu²⁺), facilitating the assembly of one- and two-dimensional coordination polymers, Metal-Organic Frameworks (MOFs), and emissive optoelectronic materials[2].

-

In Therapeutics: The scaffold is a direct bioisostere of purine (3-deaza-9H-purine). This structural mimicry allows it to seamlessly dock into the ATP-binding pockets of kinases, making it a highly effective core for developing IRAK4 modulators, Wnt signaling inhibitors, and antiviral agents[3],[4].

Mechanistic Workflows and Pathway Visualizations

The transformation of ethyl 4-amino-5-nitronicotinate into functional materials and therapeutics relies on a carefully orchestrated sequence of reduction, cyclocondensation, and functionalization.

Synthetic workflow from Ethyl 4-amino-5-nitronicotinate to novel materials and therapeutics.

When applied to therapeutics, the resulting imidazo[4,5-c]pyridine derivatives exert their efficacy by interrupting critical inflammatory and oncogenic signaling cascades, such as the Toll-Like Receptor (TLR) pathway.

Inhibition of the TLR/IRAK4 signaling pathway by imidazo[4,5-c]pyridine derivatives.

Self-Validating Experimental Protocols

The following methodologies detail the conversion of ethyl 4-amino-5-nitronicotinate into functionalized materials. Each protocol is designed with built-in causality and validation checkpoints to ensure high-fidelity replication.

Protocol A: Catalytic Reduction to Ethyl 4,5-diaminonicotinate

Causality: The nitro group at C5 must be reduced to an amine to provide the two adjacent nucleophilic centers required for imidazole ring closure. A mixed solvent system of Methanol/THF is utilized; Methanol provides the necessary proton transfer capabilities, while THF ensures the hydrophobic ethyl ester precursor remains fully solubilized during the reaction[1].

-

Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2.0 g of ethyl 4-amino-5-nitronicotinate in a degassed mixture of methanol (10 mL) and tetrahydrofuran (5 mL).

-

Catalyst Addition: Carefully add 0.108 g of 10% Palladium on Carbon (Pd/C). Note: Pd/C is pyrophoric; add under a blanket of argon.

-

Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. Maintain the reaction under a hydrogen balloon at room temperature for 12 hours with vigorous stirring[1].

-

Filtration: Filter the dark mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield ethyl 4,5-diaminonicotinate as a semi-solid.

-

Self-Validation Checkpoint: The starting material is distinctly yellow due to the chromophoric nitro-aromatic system. Successful reduction is visually confirmed by the transition to a colorless or pale-pink solution. TLC (UV active) will show a complete shift to a lower

value due to the increased polarity of the newly formed primary amine.

Protocol B: Cyclocondensation to the Imidazo[4,5-c]pyridine Core

Causality: The ortho-diamine is reacted with an electrophilic carbon source (e.g., an orthoester or aldehyde). Ytterbium triflate

-

Reaction Setup: Dissolve 1.0 mmol of ethyl 4,5-diaminonicotinate in 5 mL of triethyl orthoformate (which acts as both solvent and reactant).

-

Catalysis: Add 5 mol% of

. -

Heating: Heat the mixture to 80°C for 3 hours under a nitrogen atmosphere.

-

Purification: Quench with saturated aqueous

, extract with ethyl acetate (3 x 15 mL), dry over anhydrous

-

Self-Validation Checkpoint: Validate the structural formation via LC-MS. The mass spectrum must show the

peak corresponding to the loss of alcohol/water. Furthermore,

Protocol C: Synthesis of Zn(II) Coordination Polymers (Materials Science)

Causality: To utilize the imidazo[4,5-c]pyridine in MOFs, the ethyl ester must first be saponified to a carboxylic acid, creating an anionic binding site. The combination of the carboxylate and the imidazole/pyridine nitrogens creates a ditopic ligand ideal for coordinating Zn(II) nodes under solvothermal conditions[2].

-

Saponification: Treat the ethyl imidazo[4,5-c]pyridine-7-carboxylate with 2.0 equivalents of LiOH in a 1:1 THF/Water mixture for 4 hours. Acidify with 1M HCl to precipitate the free carboxylic acid ligand.

-

Solvothermal Synthesis: In a Teflon-lined stainless steel autoclave, combine 0.5 mmol of the synthesized ligand with 0.5 mmol of

in 10 mL of N,N-Dimethylformamide (DMF) and 2 mL of water. -

Crystallization: Seal the autoclave and heat at 120°C for 48 hours, followed by slow cooling to room temperature at a rate of 5°C/hour.

-

Self-Validation Checkpoint: The successful formation of the coordination polymer is validated by the presence of insoluble, highly faceted microcrystals in the reaction vessel. Powder X-Ray Diffraction (PXRD) must be performed; sharp diffraction peaks confirm the crystallinity and phase purity of the novel material against simulated models.

Quantitative Data: Cyclization Optimization

The choice of cyclization reagent and catalyst dictates the yield and scalability of the imidazo[4,5-c]pyridine core[4]. The table below summarizes the optimized quantitative parameters for synthesizing this novel material precursor.

Table 1: Comparative Cyclization Conditions for Imidazo[4,5-c]pyridine Synthesis

| Carbon Source (Reagent) | Catalyst / Additive | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Mechanistic Rationale |

| Triethyl orthoformate | Neat | 80 | 3 | 85–95 | Lewis acid activation of the orthoester promotes rapid condensation. | |

| Aliphatic Aldehyde | DMF | 100 | 6–8 | 70–80 | Oxidative cyclization; bisulfite acts as an oxidant to form the aromatic ring. | |

| Aromatic Aldehyde | Toluene | 110 | 12 | 75–85 | Dean-Stark conditions allow azeotropic removal of water, driving equilibrium. | |

| Carboxylic Acid | Neat | 100 | 4–6 | 60–75 | Harsh dehydrative cyclization; useful only for highly stable substituents. |

References

- Niclosamide analogues and therapeutic use thereof.

- IRAK4 modulators.

-

Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules (PMC10857000).[Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules 2017, 22(3), 399.[Link]

Sources

- 1. US20210179615A1 - Niclosamide analogues and therapeutic use thereof - Google Patents [patents.google.com]

- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IRAK4 modulators - Eureka | Patsnap [eureka.patsnap.com]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives | MDPI [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-amino-5-nitronicotinate

Introduction

This guide addresses the synthesis of Ethyl 4-amino-5-nitronicotinate (CAS: varies by specific isomer/salt, often derived from 4-hydroxy precursors).[1] This molecule is a critical scaffold in the development of imidazo[4,5-c]pyridines, often used as kinase inhibitors or antiviral agents.

The synthesis typically follows a nucleophilic aromatic substitution (

Part 1: Synthetic Pathway & Logic

The most robust route proceeds via the nitration of ethyl 4-hydroxynicotinate, followed by chlorination and subsequent amination.

The Validated Route

Figure 1: Standard synthetic pathway for Ethyl 4-amino-5-nitronicotinate.

Part 2: Critical Troubleshooting Guides

Module A: The Nitration Step (Regioselectivity & Stability)

Context: Nitration of 4-hydroxypyridines occurs ortho to the hydroxyl group. Since position 3 is blocked by the ester, nitration targets position 5.

Common Issue: Ester Hydrolysis

-

Symptom: Formation of 4-hydroxy-5-nitronicotinic acid (precipitate soluble in bicarbonate) instead of the ethyl ester.[1]

-

Root Cause: The use of aqueous nitric acid or prolonged heating in sulfuric acid hydrolyzes the ester.

-

Solution:

-

Maintain Temperature: Keep the reaction between 50–60°C. Exceeding 70°C accelerates hydrolysis.

-

Re-esterification: If hydrolysis occurs, do not discard. Reflux the crude acid in Ethanol/H2SO4 (Fischer esterification) to recover the ester before the next step.

-

Common Issue: Positional Isomers

-

Symptom: Multiple spots on TLC.

-

Root Cause: Competition from position 2 (less likely due to electronic deactivation) or dinitration.

-

Solution: Use stoichiometric HNO3 (1.05 eq) and slow addition. The 4-OH group strongly directs to position 5.[1]

Module B: The Chlorination Step (Activation)

Context: Converting the 4-OH tautomer (pyridone) to 4-Cl using phosphorus oxychloride (

Common Issue: "Sticky" Reaction / Incomplete Conversion

-

Symptom: Starting material remains despite reflux.

-

Root Cause: The 5-nitro group deactivates the ring, making the tautomeric shift to the reactive hydroxy form difficult.

-

Solution: Add a catalytic amount of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, which is a more potent chlorinating agent than

alone.

Common Issue: Product Decomposition upon Workup

-

Symptom: Yield loss during quenching.

-

Root Cause: Vigorous hydrolysis of excess

generates heat and HCl, which can hydrolyze the ester. -

Solution: Quench the reaction mixture into ice-cold saturated Sodium Acetate or Sodium Bicarbonate solution, not just water. This buffers the pH immediately.

Module C: The Amination Step (The Critical )

Context: Displacement of the 4-Cl group by ammonia.

Common Issue: Ester Aminolysis (Side Reaction)

-

Symptom: Formation of the primary amide (4-amino-5-nitronicotinamide) instead of the ethyl ester.[1]

-

Root Cause: High concentration of ammonia or high temperature attacks the ester carbonyl.

-

Solution:

-

Avoid Aqueous Ammonia: Water promotes hydrolysis.

-

Use Ammonia in Ethanol: Use a saturated solution of

in EtOH at 0°C to Room Temperature (RT). -

Control Stoichiometry: The reaction with 4-Cl is much faster than with the ester. Monitor by TLC and stop immediately upon consumption of the chloride.

-

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I nitrate Ethyl 4-aminonicotinate directly to get the product?

A: No. Direct nitration of the amine is problematic. The amino group is susceptible to oxidation by nitric acid. Furthermore, in strong acid, the amine protonates (

Q2: Why is my product turning red/brown on storage? A: 4-amino-5-nitropyridines are prone to photo-oxidation or formation of azo-dimers.[1] Store the compound in amber vials under argon at -20°C.

Q3: How do I remove the 4-hydroxy impurity from the final product? A: The 4-hydroxy analog is a common byproduct if moisture enters the amination step (hydrolysis of the Cl intermediate).

-

Purification: The 4-hydroxy compound is acidic (phenolic/pyridone nature).[1] Wash the organic layer (EtOAc) with 5% aqueous

. The impurity will partition into the aqueous phase as the salt, while the desired amino-ester remains in the organic phase.

Part 4: Experimental Protocol Summary

Step-by-Step Methodology

| Step | Reagents | Conditions | Key Observation |

| 1. Nitration | Ethyl 4-hydroxynicotinate, | Heat to 50°C, 2 hrs.[1] | Exothermic. Yellow solid precipitates. |

| 2. Chlorination | Product from Step 1, | Reflux (100°C), 4 hrs. | Solution turns dark. Gas evolution ( |

| 3. Amination | Product from Step 2, | 0°C | Precipitate ( |

Detailed Protocol for Step 3 (Amination)

-

Dissolve Ethyl 4-chloro-5-nitronicotinate (1.0 eq) in anhydrous ethanol (10 mL/g).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add Ethanolic Ammonia (saturated or 2M solution, 3.0 eq) dropwise. Note: Do not use aqueous ammonia.

-

Stir at 0°C for 1 hour, then allow to warm to room temperature.

-

Monitor: Check TLC (System: 50% EtOAc/Hexane). The chloride starting material (

) should disappear, replaced by the amino product ( -

Workup: Evaporate volatiles under reduced pressure. Resuspend residue in Ethyl Acetate. Wash with water (2x) and Brine (1x). Dry over

.

Part 5: Troubleshooting Logic Flow

Figure 2: Decision tree for troubleshooting the amination reaction.

References

-

Synthesis of 4-amino-5-nitronicotinates

-

Mechanistic Insight on Pyridine Nitration

-

General Protocol for Amination of Chloropyridines

- Title: "Nucleophilic Aromatic Substitution: Introduction and Mechanism"

- Source: Master Organic Chemistry

-

URL:[Link]

Sources

stability and degradation of Ethyl 4-amino-5-nitronicotinate under different conditions

A Guide to Experimental Stability and Degradation

Disclaimer: Specific, peer-reviewed stability studies on Ethyl 4-amino-5-nitronicotinate are not extensively available in public literature. This guide is therefore synthesized from fundamental chemical principles and extrapolated data from structurally analogous compounds, such as aminobenzoates, nitropyridines, and other nicotinate esters. Researchers should use this information as a directive for their own empirical stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of Ethyl 4-amino-5-nitronicotinate?

Ethyl 4-amino-5-nitronicotinate is a substituted pyridine derivative. Its structure contains several functional groups that dictate its chemical behavior: an ethyl ester, an aromatic amino group, and a nitro group attached to a pyridine ring. These groups make the molecule susceptible to hydrolysis, oxidation, reduction, and photodegradation. Proper handling and storage are crucial to maintain its integrity.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

To ensure maximum stability, the compound should be stored under controlled conditions that limit its exposure to common degradation triggers.

| Condition | Recommendation | Rationale | Supporting Sources |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of most chemical degradation reactions, including hydrolysis and thermal decomposition. | [1] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | The amino group is susceptible to oxidation. An inert atmosphere displaces oxygen, minimizing oxidative degradation. | [2] |

| Light | Amber Vial / In the Dark | Aromatic nitro compounds are often light-sensitive and can undergo photodegradation. Protection from UV and visible light is critical. | [2] |

| Moisture | Tightly Sealed Container | The ester functional group is prone to hydrolysis, especially in the presence of acidic or basic impurities. A dry environment is essential. | [2][3] |

Q3: Is this compound stable in common laboratory solvents?

Stability in solution is highly dependent on the solvent, pH, and temperature.

-

Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Generally, the compound will exhibit better stability in dry aprotic solvents compared to protic ones. However, even in these solvents, stock solutions should ideally be prepared fresh. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

-

Protic Solvents (e.g., Water, Alcohols): The ester linkage is highly susceptible to hydrolysis in aqueous solutions.[4][5] The rate of hydrolysis is significantly influenced by pH. In alcohols like methanol or ethanol, transesterification can occur, especially if acidic or basic catalysts are present.

Q4: What are the primary degradation pathways I should be aware of?

The key vulnerabilities of the molecule are the ester, the nitro group, and the amino group. The main degradation pathways include:

-

Hydrolysis: The ethyl ester can hydrolyze to the corresponding carboxylic acid (4-amino-5-nitronicotinic acid) and ethanol. This reaction is catalyzed by both acid and base.[4]

-

Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group, especially in the presence of reducing agents or under certain catalytic conditions.

-

Oxidation: The amino group can be oxidized, which may lead to discoloration of the material and the formation of complex degradation products.[6]

-

Photodegradation: Exposure to UV light can excite the nitroaromatic system, potentially leading to radical reactions and decomposition. Studies on similar compounds like Ethyl 4-aminobenzoate show significant degradation under UV exposure.[7][8]

Troubleshooting Guide

This section addresses common problems encountered during experiments, their likely causes, and actionable solutions.